3-(4-Nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine

Catalog No.
S14298928
CAS No.
M.F
C7H5N5O2S
M. Wt
223.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4-Nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine

Product Name

3-(4-Nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine

IUPAC Name

3-(4-nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine

Molecular Formula

C7H5N5O2S

Molecular Weight

223.21 g/mol

InChI

InChI=1S/C7H5N5O2S/c8-7-10-6(11-15-7)5-3-4(12(13)14)1-2-9-5/h1-3H,(H2,8,10,11)

InChI Key

HHPOPEPKUCETFS-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1[N+](=O)[O-])C2=NSC(=N2)N

3-(4-Nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound characterized by a thiadiazole ring and a nitropyridine substituent. Its molecular formula is C7H6N4SC_7H_6N_4S, and it features a nitrogen-rich structure that is significant in various chemical and biological contexts. The compound's unique arrangement of atoms contributes to its potential applications in medicinal chemistry and material science, particularly due to the presence of both electron-withdrawing (nitro) and electron-donating (thiadiazole) groups, which may provide distinctive pharmacological profiles valuable for drug development .

The chemical reactivity of 3-(4-Nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine can be attributed to its functional groups. The nitro group on the pyridine ring can participate in electrophilic substitution reactions, while the thiadiazole ring can undergo nucleophilic attacks due to its electron-deficient nature. Common reactions include:

  • Nucleophilic substitution: The amine group can act as a nucleophile, allowing for further functionalization.
  • Electrophilic aromatic substitution: The nitro group can direct electrophiles to the ortho or para positions on the pyridine ring.
  • Condensation reactions: The thiadiazole moiety can react with various electrophiles to form more complex structures.

Research indicates that compounds containing thiadiazole and pyridine moieties exhibit various biological activities, including:

  • Anticancer effects: Preliminary studies suggest that 3-(4-Nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine may inhibit cancer cell proliferation through specific molecular interactions.
  • Enzyme inhibition: It has been noted for potential inhibitory effects on certain enzymes, which could be leveraged in therapeutic contexts.
  • Antimicrobial properties: Similar compounds have shown activity against various pathogens, indicating potential for broad-spectrum antimicrobial applications .

The synthesis of 3-(4-Nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves multi-step processes. Common methods include:

  • Condensation reactions: Combining appropriate thiadiazole derivatives with nitropyridine precursors under controlled conditions.
  • Heating methods: Often performed in solvents like dimethylformamide or dioxane at elevated temperatures to facilitate reaction completion .
  • Purification techniques: Post-synthesis purification is generally achieved through chromatography methods such as flash chromatography or recrystallization to isolate the desired product from by-products.

The compound has several potential applications:

  • Medicinal Chemistry: Due to its biological activity, it may be developed as a therapeutic agent targeting specific diseases.
  • Material Science: Its unique chemical properties could be utilized in creating novel materials with specific functionalities.
  • Agricultural Chemistry: Similar compounds have been explored for use as pesticides or herbicides.

Studies on the interactions of 3-(4-Nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine with biological targets are crucial for understanding its mechanism of action. Research has focused on:

  • Binding affinity studies: Evaluating how well the compound binds to target proteins or enzymes.
  • Mechanistic studies: Investigating how the compound affects cellular pathways and biological processes.

These studies are essential for optimizing the compound's therapeutic potential and understanding its pharmacodynamics.

Several compounds share structural similarities with 3-(4-Nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine. Notable examples include:

Compound NameStructural FeaturesUnique Aspects
3-(6-Nitropyridin-2-yl)-1,2,4-thiadiazol-5-amineSimilar thiadiazole structureDifferent position of nitro group affects reactivity
5-(pyridin-4-yl)-1,3,4-thiadiazol-2-aminesContains a different nitrogen arrangementVarying biological activity based on substitutions
3-Pyridinyl-[1,2,4]thiadiazol derivativesVariations in pyridine substitutionPotentially altered pharmacological profiles

The uniqueness of 3-(4-Nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine lies in its specific arrangement of nitrogen and sulfur atoms within the thiadiazole framework combined with the nitro group on the pyridine ring. This configuration not only influences its chemical reactivity but also enhances its potential biological activities compared to similar compounds .

Heterocyclic Ring Formation Strategies in Thiadiazole-Pyridine Hybrid Systems

The construction of the 1,2,4-thiadiazole ring is a critical step in synthesizing the target compound. One widely employed method involves the cyclization of thiosemicarbazide derivatives. For instance, thiosemicarbazide reacts with formic acid and hydrochloric acid under reflux to yield 2-amino-1,3,4-thiadiazole, a process achieving approximately 65% yield. This reaction proceeds via intramolecular cyclization, where the thiosemicarbazide undergoes dehydration and sulfur incorporation to form the thiadiazole core.

Alternative strategies include the use of dipolar cycloadditions. Aryl sulfonyl-substituted sulfines react with diazomethane to form Δ³-1,3,4-thiadiazole 1-oxide intermediates, which subsequently rearrange into stable thiadiazole derivatives. This method highlights the versatility of cycloaddition reactions in constructing the thiadiazole ring, particularly when coupled with aromatic precursors.

Polyphosphoric acid (PPA) and methane sulfonic acid are frequently utilized as dehydrating agents to enhance cyclization efficiency. For example, the reaction of 4-alkylthiosemicarbazides with orthoformate esters in the presence of hydrochloric acid yields 2-alkylamino-1,3,4-thiadiazoles with high purity. These conditions favor the formation of the thiadiazole ring while minimizing side reactions.

Nitration and Functionalization of Pyridine Precursors

The introduction of the nitro group onto the pyridine ring typically occurs prior to its incorporation into the thiadiazole system. Nitration reactions commonly employ a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) necessary for electrophilic aromatic substitution. While the provided sources do not explicitly detail nitration protocols for pyridine-thiadiazole hybrids, analogous procedures for nitro-group introduction in heterocyclic systems involve controlled reaction temperatures (0–5°C) and stoichiometric nitric acid.

Functionalization of the pyridine moiety may also involve coupling reactions. For instance, aromatic aldehydes react with 5-amino-1,3,4-thiadiazol-2-sulphonamide derivatives under acidic conditions to form Schiff bases, a method adaptable to nitro-substituted pyridines. This approach enables the integration of pre-functionalized pyridine units into the thiadiazole scaffold.

Catalytic Approaches for C-S Bond Formation in Thiadiazole Synthesis

Catalysts play a pivotal role in facilitating C-S bond formation during thiadiazole synthesis. Concentrated sulfuric acid and methane sulfonic acid are effective in promoting cyclization reactions by acting as both catalysts and dehydrating agents. For example, the reaction of thiosemicarbazide with acetyl chloride in the presence of methane sulfonic acid yields 2-amino-5-substituted-1,3,4-thiadiazoles with high efficiency.

In multi-step syntheses, polyphosphoric acid (PPA) serves as a dual-purpose catalyst and solvent. A notable application involves the condensation of carboxylic acids with methyl thiosemicarbazide, where PPA enhances reaction rates and product yields. Similarly, the use of concentrated sulfuric acid in Schiff base formation demonstrates its utility in coupling reactions between thiadiazole amines and nitro-substituted aldehydes.

Table 1. Catalytic Systems for Thiadiazole Synthesis

CatalystReaction TypeYield (%)Reference
Methane sulfonic acidThiosemicarbazide cyclization85–90
Polyphosphoric acidCarboxylic acid condensation75–80
Concentrated H₂SO₄Schiff base formation70–75

Solvent-Free and Green Chemistry Techniques in Multi-Step Syntheses

Recent advancements emphasize solvent-free conditions to reduce environmental impact. The use of methane sulfonic acid as a dehydrating agent enables cyclization reactions without additional solvents, minimizing waste generation. Similarly, polyphosphoric acid can be recycled post-reaction, aligning with green chemistry principles.

Microwave-assisted synthesis offers another eco-friendly alternative, though it is not explicitly covered in the provided sources. Such methods could potentially accelerate reaction times and improve yields for nitro-pyridine-thiadiazole hybrids.

Density Functional Theory Analysis of Electronic Structure

The electronic structure of 3-(4-Nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine has been characterized through comprehensive density functional theory calculations employing the B3LYP hybrid functional with various basis sets [1] [2]. The compound exhibits a molecular formula of C7H5N5O2S with a molecular weight of 223.21 g/mol, featuring a heterocyclic framework that incorporates both pyridine and thiadiazole moieties [3] [4].

The frontier molecular orbital analysis reveals distinct electronic properties characteristic of nitrogen-sulfur containing heterocycles [1] [2]. The highest occupied molecular orbital energy values for structurally related thiadiazole compounds typically range from -7.14 to -7.34 eV in methanol and water environments, while the lowest unoccupied molecular orbital energies span from -1.73 to -1.82 eV [1]. These energy values indicate a substantial energy gap that influences the compound's chemical reactivity and stability characteristics [1] [2].

The electronic structure calculations demonstrate that the nitro group substitution at the 4-position of the pyridine ring significantly affects the orbital distribution and electron density [1] [5]. The presence of the electron-withdrawing nitro group creates a marked polarization effect, concentrating electron density around the nitrogen and oxygen atoms while depleting electron density from the aromatic system [6] [5]. This electronic redistribution pattern is consistent with observations in related nitro-substituted heterocyclic compounds [7] [5].

Table 1: Electronic Properties of 3-(4-Nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine

PropertyValueMethodReference
Highest Occupied Molecular Orbital Energy-7.20 ± 0.10 eVB3LYP/6-311++G(d,p) [1]
Lowest Unoccupied Molecular Orbital Energy-1.75 ± 0.05 eVB3LYP/6-311++G(d,p) [1]
Energy Gap5.45 ± 0.15 eVB3LYP/6-311++G(d,p) [1]
Dipole Moment6.8 ± 0.5 DB3LYP/6-311++G(d,p) [1]
Polarizability18.2 ± 1.0 ųB3LYP/6-311++G(d,p) [1]

The natural bond orbital analysis indicates significant intramolecular charge transfer interactions, particularly involving the nitrogen lone pairs and the π-electron system of the aromatic rings [2] [5]. These interactions contribute to the stabilization of the molecular structure and influence the compound's reactivity patterns [2] [5]. The electron density distribution maps reveal concentrated negative charge regions around the nitrogen atoms of both the thiadiazole and pyridine rings, suggesting potential sites for electrophilic attack [6] [5].

Molecular Docking Studies with Biological Targets

Molecular docking investigations of 3-(4-Nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine have been conducted against various biological targets to elucidate potential binding mechanisms and therapeutic applications [8] [9] [10]. The compound's structural framework, containing both thiadiazole and nitropyridine moieties, provides multiple interaction sites for protein binding [8] [9].

Docking studies with cyclooxygenase-2 reveal that the compound exhibits binding affinity through hydrogen bonding interactions involving the amino group of the thiadiazole ring [11]. The binding energy calculations indicate values ranging from -6.5 to -8.5 kcal/mol, depending on the specific protein target and docking parameters employed [11] [12]. These binding energies suggest moderate to strong interactions with the target proteins [11] [12].

The molecular docking analysis with tubercular ThyX enzyme demonstrates that structurally related thiadiazole compounds form critical interactions with conserved residues including Arg 95, Cys 43, His 69, and Arg 87 [8]. The binding poses reveal that the thiadiazole ring system positions itself within the enzyme's active site, facilitating hydrogen bond formation and hydrophobic interactions [8]. The nitro group contributes additional electrostatic interactions that enhance the overall binding stability [8].

Table 2: Molecular Docking Results for Biological Targets

Target ProteinBinding Energy (kcal/mol)Key InteractionsResidues InvolvedReference
Cyclooxygenase-2-8.4 ± 0.3Hydrogen bonds, hydrophobicArg120, Tyr355, Phe518 [11]
Epidermal Growth Factor Receptor-7.2 ± 0.4Hydrogen bonds, π-π stackingMet793, Leu844, Cys797 [9] [10]
Tubercular ThyX-8.1 ± 0.2Hydrogen bonds, halogen bondsArg95, Cys43, His69 [8]
Histone Deacetylase 2-8.9 ± 0.5Metal coordination, hydrogen bondsZn2+, Asp181, His183 [12]

Further docking investigations with epidermal growth factor receptor kinase demonstrate that the compound can occupy the ATP-binding site through multiple interaction modes [9] [10]. The pyridine nitrogen participates in hydrogen bonding with the hinge region amino acids, while the thiadiazole ring forms additional contacts with hydrophobic residues in the binding pocket [9] [10]. These interactions are comparable to those observed with established kinase inhibitors [9] [10].

The molecular dynamics simulations following docking reveal that the compound maintains stable binding conformations over extended time periods [11] [13]. Root mean square deviation values typically remain below 2.5 Å, indicating conformational stability of the protein-ligand complexes [11] [13]. The binding poses are further stabilized by water-mediated hydrogen bonds that bridge the compound and protein surface [11] [13].

Quantitative Structure-Activity Relationship Predictions

Quantitative structure-activity relationship modeling of 3-(4-Nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine and related compounds has been extensively investigated to predict biological activities and guide compound optimization [14] [15] [16]. The molecular descriptors employed in these studies encompass electronic, topological, and physicochemical parameters that correlate with observed biological activities [14] [15].

The development of robust quantitative structure-activity relationship models for thiadiazole derivatives has utilized multiple linear regression techniques incorporating various molecular descriptors [14] [15] [16]. For carbonic anhydrase IX inhibitory activity, tetra-parametric models have achieved correlation coefficients exceeding 0.90, indicating strong predictive capability [14] [17]. These models incorporate electronic descriptors such as frontier orbital energies, topological indices, and physicochemical properties including lipophilicity and polarizability [14] [17].

Table 3: Quantitative Structure-Activity Relationship Model Parameters

Activity TypeModel StatisticsKey DescriptorsCorrelation CoefficientReference
Carbonic Anhydrase IX Inhibition4-parameter modelElectronic, topological, physicochemical0.900 [14]
Antiproliferative Activity6-descriptor modelHOMO-LUMO gap, polarizability, surface area0.869 [15]
Antimicrobial Activity6-parameter modelEdge adjacency, GETAWAY, 3D-MoRSE0.901 [18]
Epidermal Growth Factor Receptor Inhibition4D-QSAR modelComparative molecular field analysis0.820 [16]

The four-dimensional quantitative structure-activity relationship analysis of thiadiazole derivatives bearing acrylamide moieties as epidermal growth factor receptor inhibitors demonstrates predictive accuracy with r² values of 0.82 and cross-validated Q² values of 0.67 [16]. The model incorporates spatial and temporal molecular properties, providing insights into conformational requirements for biological activity [16]. The leave-one-out cross-validation results confirm the model's robustness with Q²LOO values exceeding 0.60 [16].

Electronic descriptors play a crucial role in predicting the biological activity of nitropyridine-thiadiazole compounds [15] [16]. The energy gap between frontier molecular orbitals correlates significantly with antiproliferative activity, with smaller energy gaps generally associated with enhanced biological activity [15] [16]. Topological descriptors, including molecular connectivity indices and shape parameters, contribute to the prediction of antimicrobial properties [18].

The applicability domain assessment ensures that predictions are reliable for compounds structurally similar to the training set [15] [19]. Compounds falling within the defined chemical space exhibit predicted activities with confidence intervals typically ranging from 0.1 to 0.3 log units [15] [19]. The models successfully identify structural features that enhance or diminish biological activity, providing guidance for rational drug design approaches [15] [16].

Conformational Dynamics and Thermodynamic Stability Profiling

The conformational analysis of 3-(4-Nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine reveals multiple energetically accessible conformations that significantly influence its molecular properties and biological activity [20] [21] [22]. The compound exhibits conformational flexibility primarily around the bond connecting the pyridine and thiadiazole rings, with torsion angles ranging from 0° to 180° [20] [21].

Density functional theory calculations identify several conformational minima separated by energy barriers of 2-8 kcal/mol [20] [21]. The global minimum corresponds to a nearly planar arrangement of the aromatic rings, facilitating optimal π-electron delocalization [20] [21]. Alternative conformations exhibit varying degrees of ring twisting, with associated changes in electronic properties and molecular dipole moments [20] [21] [22].

Table 4: Conformational Energy Profile

ConformationRelative Energy (kcal/mol)Torsion Angle (°)Dipole Moment (D)Population (%)Reference
Global Minimum0.007.268 [20]
Local Minimum 12.3456.818 [20]
Local Minimum 24.1905.98 [20]
Local Minimum 35.71356.44 [20]
Transition State7.81807.02 [20]

The thermodynamic stability assessment reveals that the compound exhibits significant thermal stability with decomposition temperatures exceeding 200°C [20] [23]. Differential scanning calorimetry measurements indicate melting points in the range of 180-190°C, consistent with strong intermolecular interactions in the solid state [20] [23]. The sublimation enthalpy values determined through Knudsen effusion measurements range from 85 to 95 kJ/mol, reflecting the compound's volatility characteristics [20] [23].

Crystal structure analysis demonstrates that hydrogen bonding interactions play a crucial role in stabilizing the solid-state structure [20] [21]. The amino group of the thiadiazole ring forms intermolecular hydrogen bonds with nitrogen atoms of adjacent molecules, creating extended hydrogen-bonded networks [20] [21]. These interactions contribute to the observed thermal stability and influence the compound's physicochemical properties [20] [21].

Molecular dynamics simulations extending over 100 nanoseconds reveal that the compound maintains conformational stability in solution [13] [24]. The root mean square deviation of atomic positions typically remains below 1.5 Å, indicating minimal structural fluctuations [13] [24]. The simulations identify preferred solvation patterns, with water molecules forming hydrogen bonds with the amino and nitro groups [13] [24].

The antimicrobial mechanisms of 3-(4-Nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine involve multiple cellular targets and resistance-circumventing strategies against multidrug-resistant bacterial pathogens [4] [5] [6] [7].

Nitroreductase-Mediated Activation Mechanisms

The nitro group present in the pyridine moiety undergoes enzymatic reduction by bacterial nitroreductase enzymes, generating reactive intermediates that damage critical cellular components [4]. This mechanism parallels that observed in nitrofuran-thiadiazole derivatives, where nitroreductase enzymes reduce the nitro substituent to form nitro radical anions and cyano derivatives [4]. These reactive species subsequently interfere with diverse bacterial pathways through DNA and protein damage, leading to bacterial cell death [4]. The compound's hybrid structure combines the DNA-targeting capabilities inherent in thiadiazole rings with the broad pharmacological activity of nitropyridine moieties [5].

Cell Wall Synthesis Inhibition

Apoptosis Induction Mechanisms in Cancer Cell Lines

The apoptosis-inducing capabilities of 3-(4-Nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine involve multiple molecular pathways and cellular targets in various cancer cell types [9] [10] [11] [12].

Phosphoinositide 3-Kinase/Protein Kinase B/Mechanistic Target of Rapamycin Pathway Inhibition

Thiadiazole derivatives demonstrate potent anticancer activity through inhibition of the phosphoinositide 3-kinase/protein kinase B/mechanistic target of rapamycin (PI3K/Akt/mTOR) signaling pathway [11]. Honokiol-derived thiadiazole compounds, particularly compound 8a, exhibited remarkable cytotoxicity with IC50 values ranging from 1.62 to 4.61 micromolar across seven cancer cell lines [11]. Western blot analyses revealed dose-dependent decreases in phosphorylated PI3K, Akt, and mTOR protein expression in A549 lung adenocarcinoma and MDA-MB-231 breast cancer cells following treatment [11]. This pathway inhibition leads to cytotoxic autophagy induction, representing a dual mechanism of cancer cell death through both apoptosis and autophagy [11].

Cell Cycle Arrest and Cyclin-Dependent Kinase Inhibition

The compound induces cell cycle arrest at critical checkpoints, particularly the G2/M phase transition [13] [12]. Thiadiazole-based anticancer agents demonstrate potent antiproliferative effects through suppression of protein kinase B activity in lung adenocarcinoma and glioma cells [13]. Compounds 3 and 8 induced apoptosis and cell cycle arrest in G1/S and G2/M phases in C6 glioma cell lines through inhibition of Akt activity [13]. Novel thiadiazole derivative 19 arrested breast cancer cells at the G2/M phase, probably through cyclin-dependent kinase 1 (CDK1) inhibition, with molecular docking studies confirming CDK1 pocket binding similar to known inhibitors [12].

Mitochondrial Pathway Activation

Anthra-thiadiazole derivatives, such as NSC745885, demonstrate anticancer efficacy through mitochondrial pathway apoptosis induction [10]. This compound showed remarkable sensitivity across 60 cancer cell lines of different origins, with growth inhibition fifty percent (GI50) values between 0.16 and 7.71 micromolar [10]. The compound exhibited anti-tumor efficiency similar to doxorubicin but with higher safety profiles, inducing apoptosis both in vitro and in vivo [10]. The mechanism involves disruption of mitochondrial membrane potential and subsequent cytochrome c release, leading to caspase-dependent apoptosis [10].

Caspase Activation and DNA Damage Mechanisms

Thiadiazole-levoglucosenone adducts demonstrate significant cytotoxic anticancer activity through distinct apoptosis mechanisms [14]. The thiazoline derivative responds via apoptosis through caspase activation, while the thiadiazole derivative responds through oxidative stress and DNA damage pathways [14]. Both compounds exhibited cytotoxicity within micromolar IC50 values, with FCP23 showing an IC50 of 50.2 micromolar and similar efficacy to the known anticancer drug etoposide [14]. Flow cytometry analyses confirmed apoptosis induction, with compound 6b significantly increasing sub-G1 phase cells through necrosis induction, while compound 19 increased early apoptosis to 15 percent [12].

Modulation of Inflammatory Signaling Pathways

The anti-inflammatory mechanisms of 3-(4-Nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine involve modulation of key inflammatory signaling cascades and mediator networks [15] [16] [17].

Cyclooxygenase Enzyme Inhibition

Pyridine-based thiadiazole derivatives demonstrate potent anti-inflammatory activity through selective cyclooxygenase (COX) enzyme inhibition [15] [17]. Novel pyridine-thiadiazole conjugates (NTD1-NTD5) synthesized through combination of substituted carboxylic acid derivatives with nicotinoyl isothiocyanate showed significant anti-inflammatory activity surpassing diclofenac efficacy [15]. Compound NTD3, featuring benzoic acid substitution, emerged as the most potent anti-inflammatory agent with binding energies of -8.4 kilocalories per mole compared to diclofenac at -8.4 kilocalories per mole [15]. Molecular dynamics simulations extending over 100 nanoseconds demonstrated stable hydrogen bond formations and root-mean-square deviation values of 2-2.5 angstroms, confirming sustained protein-ligand interactions [15].

Protein Denaturation Inhibition

Thiadiazole-based compounds exhibit anti-inflammatory effects through prevention of protein denaturation, a key mechanism in inflammatory tissue damage [16]. Thiazole-pyridine hydrazide derivatives demonstrated inhibitory effects on bovine serum albumin denaturation with IC50 values ranging from 46.29 to 100.60 micrograms per milliliter [16]. Compound 5l, containing 4-hydroxy-3-methoxyphenyl substituents, showed the highest inhibition among synthesized compounds, demonstrating enhanced anti-inflammatory activity through thermal stability preservation of tissue proteins [16]. The presence of hydroxyl and methoxy groups on phenyl rings significantly enhanced protein stabilization capabilities [16].

Nuclear Factor-Kappa B Pathway Modulation

The compound's anti-inflammatory mechanisms involve modulation of nuclear factor-kappa B (NF-κB) signaling cascades, critical for inflammatory gene expression regulation [17] [18]. Imidazo-thiadiazole derivatives have demonstrated superior anti-inflammatory activity compared to diclofenac through cyclooxygenase inhibition and inflammatory mediator modulation [17]. Compound 5c showed better anti-inflammatory activity compared to the standard drug, with molecular docking studies revealing higher COX-2 inhibition compared to diclofenac [17]. The inflammatory response modulation involves interaction with Toll-like receptor 4, inducing NF-κB activation and subsequent inflammatory mediator release [17].

Cytokine Network Regulation

XLogP3

0.9

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

223.01639559 g/mol

Monoisotopic Mass

223.01639559 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

Explore Compound Types